
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- is a complex organomercury compound It is characterized by the presence of a mercury atom bonded to a chloro group and a 3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl group
Preparation Methods
The synthesis of mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- typically involves the reaction of mercury(II) chloride with 3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Industrial production methods may involve the use of specialized equipment to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury atom to a lower oxidation state, such as mercury(I).
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its action include oxidative stress and the formation of reactive mercury species.
Comparison with Similar Compounds
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- can be compared with other organomercury compounds, such as:
Methylmercury: Known for its neurotoxic effects and environmental impact.
Phenylmercury: Used as a preservative and antifungal agent.
Ethylmercury: Utilized in vaccines as a preservative.
Properties
CAS No. |
3367-32-6 |
|---|---|
Molecular Formula |
C7H11ClHgN2O3 |
Molecular Weight |
407.22 g/mol |
IUPAC Name |
chloro-[3-(2,4-dioxoimidazolidin-1-yl)-2-methoxypropyl]mercury |
InChI |
InChI=1S/C7H11N2O3.ClH.Hg/c1-5(12-2)3-9-4-6(10)8-7(9)11;;/h5H,1,3-4H2,2H3,(H,8,10,11);1H;/q;;+1/p-1 |
InChI Key |
LHSGKZGCMBCHRL-UHFFFAOYSA-M |
Canonical SMILES |
COC(CN1CC(=O)NC1=O)C[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



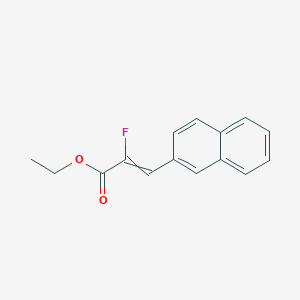
![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
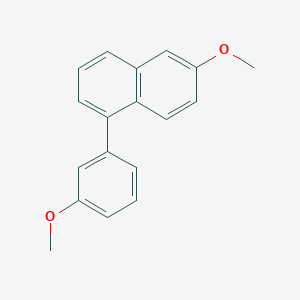
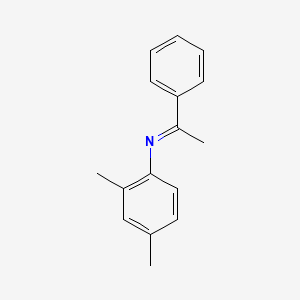
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
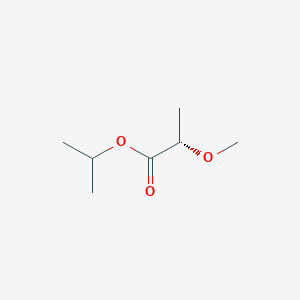
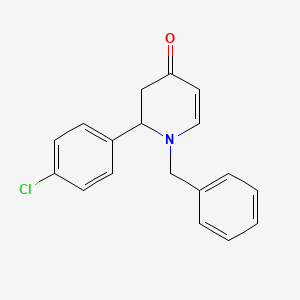
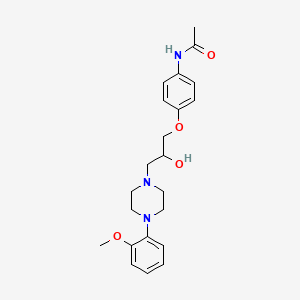
![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)


![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)

